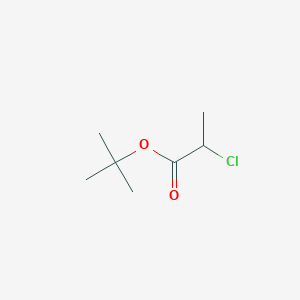
2-(4-Chlorophenyl)quinoline-4-carbohydrazide
Descripción general
Descripción
2-(4-Chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12ClN3O. It has a molecular weight of 297.74 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorophenyl)quinoline-4-carbohydrazide is 1S/C16H12ClN3O/c17-11-7-5-10 (6-8-11)15-9-13 (16 (21)20-18)12-3-1-2-4-14 (12)19-15/h1-9H,18H2, (H,20,21) .Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)quinoline-4-carbohydrazide is a powder at room temperature . It has a melting point of 185-186 degrees Celsius .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Research demonstrates the synthesis of novel pyrrolylthieno[2,3-b]-quinoline derivatives, including 2-(4-Chlorophenyl)quinoline-4-carbohydrazide, which were evaluated for their antibacterial and antifungal properties. Some compounds exhibited significant activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Geies, Bakhite, & El-Kashef, 1998).
- Another study focused on quinoline derivatives containing an azole nucleus, derived from quinoline-2-carbohydrazide, demonstrating their good to moderate antimicrobial activity against various microorganisms, suggesting their applicability in developing new antimicrobial compounds (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Synthetic Chemistry and Biological Evaluation
- Quinoline thiosemicarbazide derivatives, synthesized from quinoline-2-carbohydrazide, were investigated for their potential biological activity. This research led to the creation of compounds with promising antimicrobial properties, contributing to the development of new therapeutic agents (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).
- Novel quinoline derivatives carrying a 1,2,4-triazole moiety synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide showed very good antimicrobial activity in preliminary screenings, indicating their potential as antimicrobial agents (Eswaran, Adhikari, & Shetty, 2009).
Photovoltaic Applications
- Investigations into the photovoltaic properties of quinoline derivatives have revealed their potential in organic–inorganic photodiode fabrication. This research opens up new avenues for the use of quinoline derivatives in the development of photodiodes and solar cell technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYVMDQJLITFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)quinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1634157.png)

